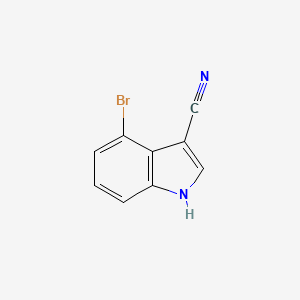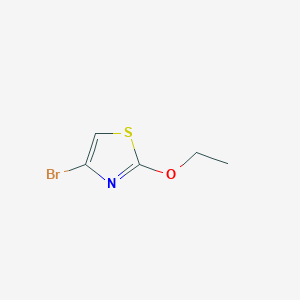![molecular formula C17H26N2O3 B1273743 Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 622381-67-3](/img/structure/B1273743.png)
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl pyrazine derivatives is a topic of interest in several studies. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with regioselectivity influenced by the reaction media . Another study reports the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of "Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate".
Molecular Structure Analysis
The molecular structure and vibrational frequencies of tert-butyl pyrazine derivatives have been investigated using computational methods and spectroscopic techniques. For example, the optimized molecular structure and vibrational frequencies of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide were studied using density functional methods . Similarly, the molecular structure of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated, revealing insights into the charge transfer within the molecule . These studies provide a foundation for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity and chemical behavior of tert-butyl pyrazine derivatives are influenced by their electronic structure, as indicated by HOMO and LUMO analyses. The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, as shown in the NBO analysis of various derivatives . The chemical reactions of these compounds can be complex, involving multiple steps and regioselectivity, as seen in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrazine derivatives are closely related to their molecular structure. The vibrational spectroscopic investigations provide information on the equilibrium geometry and potential energy distribution of normal modes of vibrations . The nonlinear optical behavior and first hyperpolarizability of these compounds indicate their potential applications in materials science . Additionally, the thermal, X-ray, and DFT analyses of certain derivatives provide detailed insights into their stability and intramolecular hydrogen bonding .
Scientific Research Applications
Application 1: Use in PROTAC Development
- Summary of the Application : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .
Application 2: Antibacterial Activities
- Summary of the Application : Compounds similar to “Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate” have been screened for their antibacterial activities .
- Methods of Application : The compound was tested in vitro at concentrations of 10 μg/disc against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Application 3: Laboratory Chemical
- Summary of the Application : This compound is used as a laboratory chemical . It is often used in the synthesis of other compounds or in various chemical reactions.
Application 4: Safety Data Sheet Information
- Summary of the Application : This compound’s safety data sheet provides important information about its handling, storage, and disposal .
- Methods of Application : The safety data sheet provides guidelines for how to handle the compound safely, including recommended use, precautions, first-aid measures, and disposal considerations .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBKWMXUMLYJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383738 |
Source


|
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate | |
CAS RN |
622381-67-3 |
Source


|
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

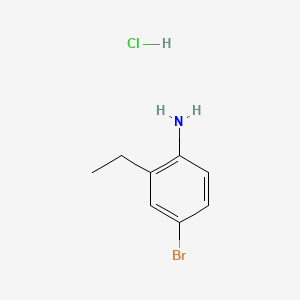
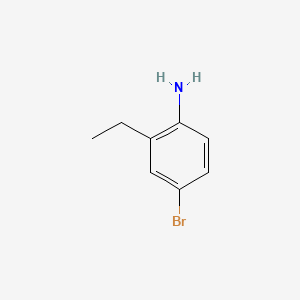
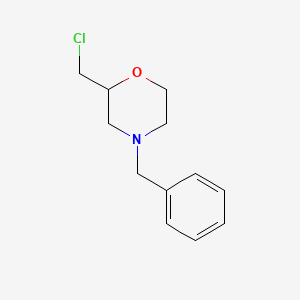
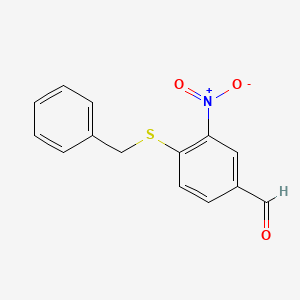
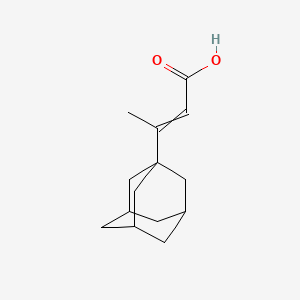
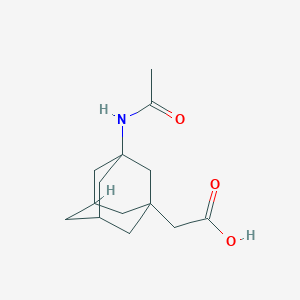
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
